3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic core structure with two carbonyl groups at positions 2 and 3. The specific substitution at position 7 with a 4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl group and a pentyl chain at position 3 distinguishes it from simpler quinazoline derivatives.
Properties
CAS No. |
892267-00-4 |
|---|---|
Molecular Formula |
C25H27F3N4O3 |
Molecular Weight |
488.511 |
IUPAC Name |
3-pentyl-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H27F3N4O3/c1-2-3-4-10-32-23(34)20-9-8-17(15-21(20)29-24(32)35)22(33)31-13-11-30(12-14-31)19-7-5-6-18(16-19)25(26,27)28/h5-9,15-16H,2-4,10-14H2,1H3,(H,29,35) |
InChI Key |
KGBBLUQMMSNQDM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-Pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a novel compound with a complex structure that incorporates a quinazoline core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H27F3N4O3
- Molecular Weight : 488.511 g/mol
- CAS Number : 892267-00-4
The compound features a quinazoline backbone known for its diverse biological properties, including anticancer and antimicrobial activities. The piperazine ring is also associated with various therapeutic effects, including anxiolytic and antidepressant actions.
1. Kinase Inhibition
Quinazoline derivatives are recognized for their ability to inhibit specific kinases involved in cancer progression. This compound may act as a kinase inhibitor by targeting the ATP-binding site of receptor tyrosine kinases (RTKs), similar to other quinazoline-based drugs. Preliminary studies suggest that it could inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
2. Anti-inflammatory Activity
The piperazine component is linked to anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through the modulation of intracellular calcium levels and inhibition of the Na+/H+ exchanger isoform 1 (NHE-1) . This suggests that this compound may reduce inflammation in various disease models.
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of quinazoline derivatives, including potential effects attributed to the target compound.
Case Study 1: Anticancer Efficacy
A study evaluating quinazoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute lung injury, compounds with structural similarities showed a marked reduction in inflammatory markers and improved lung function. This was attributed to the inhibition of NHE-1, leading to decreased oxidative stress and inflammation .
Scientific Research Applications
Pharmaceutical Development
The compound's structural components suggest potential applications in drug design. Quinazolines are often investigated for their anti-cancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines, making this compound a candidate for further studies in oncology.
Neuropharmacology
The piperazine component is prevalent in many psychoactive drugs, including antidepressants and anxiolytics. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, suggesting that this compound may have effects on mood disorders or anxiety .
Antimicrobial Activity
Quinazoline derivatives have been reported to exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes. This raises the possibility of developing new antimicrobial agents based on this structure .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Quinazoline-2,4-dione Derivatives
describes quinazoline derivatives substituted with triazole groups at position 6 (e.g., 6-(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones). These compounds lack the piperazine-carbonyl substituent present in the target molecule. The triazole group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the lipophilic CF₃-phenylpiperazine group in the target compound .
Piperazine-Based Derivatives
highlights analogs containing 1-(3-trifluoromethylphenyl)piperazine (Group C). These compounds, such as isoindoline-1,3-dione derivatives, share the CF₃-phenylpiperazine motif but lack the quinazoline core. The quinazoline scaffold in the target compound may confer improved π-π stacking interactions in receptor binding compared to isoindoline derivatives .
Role of Trifluoromethyl Groups
The CF₃ group is a critical pharmacophore in agrochemicals (e.g., fipronil in ) and pharmaceuticals. In the target compound, it likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like ethiprole (). However, unlike pyridazinone-based pesticides (e.g., pyrazon), the target compound’s quinazoline core prioritizes CNS receptor modulation over pesticidal activity .
Heterocyclic Diversity
describes tetrazole- and coumarin-fused heterocycles (e.g., compound 4g). While structurally distinct, these derivatives emphasize the importance of aromatic and heteroatom-rich systems in bioactivity. The target compound’s quinazoline-piperazine hybrid may offer a balance between rigidity (quinazoline) and flexibility (piperazine), optimizing blood-brain barrier penetration .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione?
Answer: The synthesis typically involves coupling the quinazoline-dione core with a piperazine-carboxylate intermediate. Key steps include:
- Peptide coupling : Use carbodiimide-based reagents (e.g., HOBt/TBTU) to conjugate the piperazine-carboxylate to the quinazoline scaffold .
- Click chemistry : For piperazine derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can efficiently append trifluoromethylphenyl groups (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .
- Reaction optimization : Monitor progress via TLC (1:2 hexane/ethyl acetate) and purify via silica gel chromatography .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine coupling | HOBt, TBTU, NEt₃, DMF | 65-75% | |
| Trifluoromethylphenyl addition | CuSO₄·5H₂O, sodium ascorbate, RT, 2 h | 80-85% |
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl signals at δ ~110-120 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., piperazine-quinazoline dihedral angles) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Antibacterial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for scale-up studies?
Answer:
Q. What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial topoisomerases) .
- DFT calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on piperazine reactivity .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., quinazoline carbonyl groups) .
Q. How should contradictory data in biological assays be addressed?
Answer:
Q. What methodologies evaluate environmental impact and biodegradation pathways?
Answer:
Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?
Answer:
Q. What toxicology studies are recommended for preclinical evaluation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
